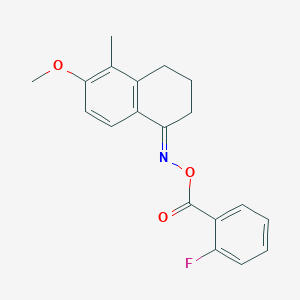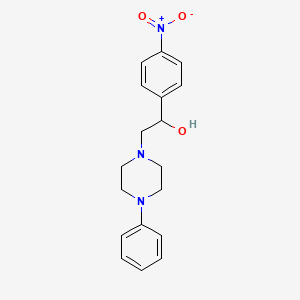![molecular formula C17H21NO2S B3900503 1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone](/img/structure/B3900503.png)
1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone
Overview
Description
1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone, also known as MET, is a chemical compound that has gained attention in scientific research for its potential use as a therapeutic agent. It belongs to the class of aryl ketones and has a molecular weight of 338.48 g/mol.
Mechanism of Action
The exact mechanism of action of 1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory and immune responses. It also inhibits the activity of the enzyme COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. This compound has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to administer and study in vitro and in vivo. However, one limitation of using this compound is its relatively short half-life and rapid metabolism in the body, which may limit its effectiveness as a therapeutic agent.
Future Directions
1. Further studies are needed to elucidate the exact mechanism of action of 1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone and its potential use in the treatment of inflammatory diseases and cancer.
2. Studies are needed to determine the optimal dosage and administration route for this compound in humans.
3. Further studies are needed to investigate the potential use of this compound in combination with other therapeutic agents for enhanced efficacy.
4. Studies are needed to investigate the potential use of this compound in the prevention and treatment of viral infections.
5. Further studies are needed to investigate the potential use of this compound in the treatment of metabolic disorders such as diabetes and obesity.
Scientific Research Applications
1-(4-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}phenyl)ethanone has been extensively studied for its potential use as an anti-inflammatory, anti-cancer, and anti-viral agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response in the body. This compound has also demonstrated cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have antiviral activity against the influenza virus and herpes simplex virus.
properties
IUPAC Name |
1-[4-[[2-methoxyethyl(thiophen-2-ylmethyl)amino]methyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-14(19)16-7-5-15(6-8-16)12-18(9-10-20-2)13-17-4-3-11-21-17/h3-8,11H,9-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDNXUYTQLDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN(CCOC)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3900431.png)

![3-[(2,5-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B3900444.png)

![N'-[(4-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3900455.png)
![3-(2-hydroxyphenyl)-N'-[2-(4-methyl-1-piperazinyl)-5-nitrobenzylidene]propanohydrazide](/img/structure/B3900464.png)
![3-(2-furyl)-5-[(3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3900472.png)
![2-(cyclopropylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900482.png)
![N-mesityl-2-{[2-(2-naphthylamino)-2-oxoethyl]thio}propanamide](/img/structure/B3900494.png)
![N'-[(4-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900497.png)

![1-benzyl-5-(2,4-dichlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B3900521.png)
![ethyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3900530.png)